molecular formula C11H12O3 B3427265 3,4-Dimethoxy cinnamaldehyde CAS No. 58045-88-8

3,4-Dimethoxy cinnamaldehyde

Cat. No.: B3427265
CAS No.: 58045-88-8
M. Wt: 192.21 g/mol
InChI Key: KNUFNLWDGZQKKJ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

3,4-Dimethoxy cinnamaldehyde plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been shown to interact with aldehyde-oxidase-related genes, such as C58800, C66700, C67485, and C67698, in Bactrocera dorsalis . These interactions suggest that this compound can modulate the activity of aldehyde oxidase enzymes, which are crucial in the metabolism of aldehydes. Additionally, it has been observed to induce changes in the expression of these genes, indicating its potential regulatory role in biochemical pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving Bactrocera dorsalis, this compound induced significant changes in the expression of aldehyde-oxidase-related genes . This suggests that the compound can affect cellular functions by modulating gene expression. Furthermore, its impact on cell signaling pathways may involve interactions with specific receptors or signaling molecules, leading to alterations in cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. It has been shown to bind to proteins encoded by aldehyde-oxidase-related genes, thereby influencing their activity . This binding interaction may result in enzyme inhibition or activation, depending on the specific context. Additionally, this compound can induce changes in gene expression, further contributing to its molecular effects. These mechanisms highlight the compound’s potential as a modulator of biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, in in vitro studies, this compound has been observed to induce changes in gene expression over time, suggesting that its effects may be sustained or altered with prolonged exposure . Additionally, the compound’s stability in different experimental conditions can impact its efficacy and potency in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. For instance, in animal models, varying dosages of this compound have been shown to influence anxiety-related behaviors and gene expression in the hippocampus . These findings highlight the importance of determining optimal dosages to achieve desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to affect lipid metabolism by promoting the decomposition and autophagy of lipid droplets in adipogenic differentiated cells . This suggests that this compound can influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism. Additionally, its interactions with specific enzymes involved in lipid metabolism further underscore its role in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by these interactions, affecting its overall bioavailability and efficacy. For example, studies have shown that this compound can be transported and distributed within cells, potentially targeting specific cellular compartments . These findings suggest that the compound’s transport and distribution mechanisms play a crucial role in its biochemical and pharmacological effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interactions with specific proteins or enzymes may facilitate its localization to particular subcellular regions, thereby influencing its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy cinnamaldehyde can be synthesized using the Wittig reaction, which involves the reaction of formylmethylenetriphenylphosphorane with appropriate substituted benzaldehydes . This method is advantageous due to its ability to produce α, β-unsaturated aldehydes efficiently.

Industrial Production Methods: Industrial production of this compound often involves the oxidation of substituted cinnamyl alcohols or the direct methoxylation of cinnamaldehyde derivatives . These methods are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy cinnamaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dimethoxy cinnamaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3,4-Dimethoxycinnamyl alcohol
  • Cinnamaldehyde
  • Methyl eugenol
  • Ethyl acetate

Comparison: 3,4-Dimethoxy cinnamaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to cinnamaldehyde, it has enhanced stability and different reactivity due to the presence of methoxy groups . Its derivatives, such as 3,4-Dimethoxycinnamyl alcohol, share similar structural features but exhibit different biological activities .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-8H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUFNLWDGZQKKJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025105
Record name 3,4-Dimethoxy cinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4497-40-9, 58045-88-8
Record name 2-Propenal, 3-(3,4-dimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxy cinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(3,4-dimethoxyphenyl)prop-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxy cinnamaldehyde
Reactant of Route 2
Reactant of Route 2
3,4-Dimethoxy cinnamaldehyde
Reactant of Route 3
Reactant of Route 3
3,4-Dimethoxy cinnamaldehyde
Reactant of Route 4
Reactant of Route 4
3,4-Dimethoxy cinnamaldehyde
Reactant of Route 5
Reactant of Route 5
3,4-Dimethoxy cinnamaldehyde
Reactant of Route 6
3,4-Dimethoxy cinnamaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.